Ácido 2-(5-nitro-2-piridinil)bencenocarboxílico

Descripción general

Descripción

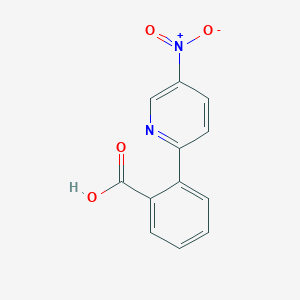

2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid is a compound that can be associated with the family of nitroaromatics, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications and roles in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid often involves the nitration of aromatic compounds. For instance, the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid has been studied, leading to the formation of nitro derivatives, which are structurally related to the compound of interest . Additionally, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran can yield pyrrolic products, which are important intermediates in the synthesis of porphyrins and related compounds . These methods could potentially be adapted for the synthesis of 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the orientation of the nitro groups with respect to the aromatic ring. For example, in the case of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, the planes of the nitro groups are rotated with respect to the pyridine and benzene ring planes . This kind of structural information is crucial for understanding the reactivity and properties of 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid.

Chemical Reactions Analysis

Nitroaromatic compounds like 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid can participate in various chemical reactions. For example, the reduction of substituted nitrosobenzenes catalyzed by carboxylic acids has been studied, indicating the role of general acid catalysis in such processes . Moreover, the formation of unexpected nitro complexes during reactions with palladium(II) acetate suggests that nitroaromatics can undergo complexation with transition metals, which could be relevant for catalysis or material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups are electron-withdrawing, which can affect the acidity of adjacent functional groups, such as carboxylic acids. The Hammett relationship and Bronsted plots can be used to analyze the effect of substituents on the reaction rates of these compounds, as demonstrated in the study of substituted nitrosobenzenes . Additionally, the crystal structure and magnetic properties of related complexes provide insights into the solid-state properties of these materials .

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica del ácido 2-(5-nitro-2-piridinil)bencenocarboxílico, pero desafortunadamente, la información disponible no detalla aplicaciones específicas para este compuesto. Las fuentes mencionan su uso en investigación y mencionan la cromatografía y la espectrometría de masas como áreas potenciales donde podría aplicarse, pero no brindan más detalles sobre aplicaciones únicas .

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)